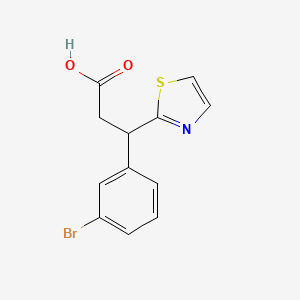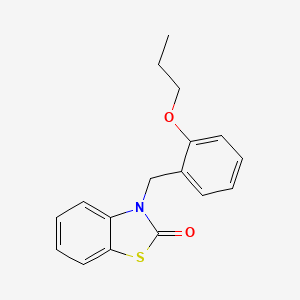
3-(2-propoxybenzyl)-1,3-benzothiazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-propoxybenzyl)-1,3-benzothiazol-2(3H)-one” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), and oxygen (O) atoms in its structure. The “benzothiazol-2(3H)-one” part suggests that it contains a benzothiazole ring, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzothiazole ring is a significant feature, and the propoxybenzyl group would be attached to this ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzothiazole ring is known to participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the specific structure of the compound .Aplicaciones Científicas De Investigación
Synthesis and Characterization of High-Performance Materials
High-Performance Thermosets : Novel benzoxazine monomers containing allyl groups have been synthesized and characterized for their application in producing high-performance thermosets. These materials exhibit excellent thermomechanical properties, with higher thermal stability and storage moduli at elevated temperatures compared to their counterparts without allyl groups, indicating potential use in advanced materials applications (Agag & Takeichi, 2003).
Antioxidant and Antiradical Activities
Antiradical Activity : Benzothiazole derivatives have been evaluated for their antiradical activities. Studies show that certain S- and N-substituted benzothiazole derivatives exhibit significant reactivity towards radicals, suggesting their potential use as antioxidants in various applications (Gataullina et al., 2017).
Antioxidant Agents : New compounds incorporating benzothiazole moieties have been synthesized and shown to possess potent scavenging activities against radicals and strong inhibitory capacity on lipid peroxidation, indicating their utility as antioxidant agents in biomedical applications (Karalı et al., 2010).
Liquid Crystal Synthesis
Mesomorphic Properties : Heterocyclic benzothiazole-based compounds have been synthesized and characterized for their mesomorphic properties. These studies are crucial for the development of liquid crystal displays and other optical applications, demonstrating the versatility of benzothiazole derivatives in materials science (Ha et al., 2009).
Environmental and Biological Applications
Environmental Remediation : The degradation of benzothiazole and its derivatives in urban runoff or polluted groundwater can be effectively managed using advanced oxidation processes. This indicates the relevance of these compounds in environmental chemistry and pollution management (Zhang et al., 2016).
Pharmacological Probes : The 2(3H)-benzoxazolone scaffold, closely related to benzothiazole structures, has been identified as a "privileged scaffold" in the design of pharmacological probes, highlighting the importance of these heterocycles in drug discovery and medicinal chemistry (Poupaert et al., 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(2-propoxyphenyl)methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-2-11-20-15-9-5-3-7-13(15)12-18-14-8-4-6-10-16(14)21-17(18)19/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQVQCQELWKPPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CN2C3=CC=CC=C3SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine](/img/structure/B2760022.png)
![Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate](/img/structure/B2760024.png)
![N-(3-fluoro-4-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2760025.png)
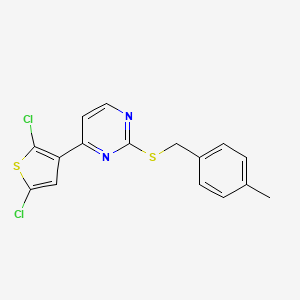
![3'-(4-chlorophenyl)-1-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2760027.png)
![1-(2-ethoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2760028.png)
![Methyl (E)-4-[3-[4-(morpholine-4-carbonyl)-1H-pyrazol-5-yl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2760029.png)

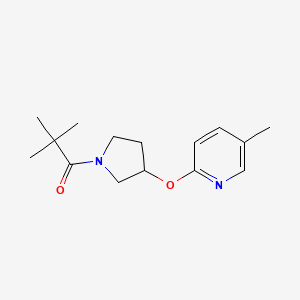
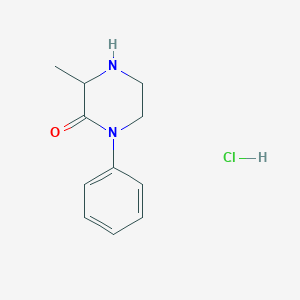
![2-[2-(Dimethylamino)ethoxy]acetic acid](/img/structure/B2760041.png)

